![molecular formula C20H10F6N2S B2772880 6-Phenyl-4-(trifluoromethyl)-2-{[4-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile CAS No. 338749-50-1](/img/structure/B2772880.png)
6-Phenyl-4-(trifluoromethyl)-2-{[4-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile
カタログ番号 B2772880
CAS番号:
338749-50-1
分子量: 424.36
InChIキー: CMMCXOYAYYYSHK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl groups are electron-withdrawing, which would affect the electronic structure of the molecule. The phenyl rings could participate in π-π stacking interactions, and the sulfanyl group could form hydrogen bonds .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The nitrile group could be hydrolyzed to a carboxylic acid, or reduced to an amine. The trifluoromethyl groups could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrile and sulfanyl groups could increase its polarity, affecting its solubility in different solvents .科学的研究の応用
Chemical Synthesis and Reactivity
- Research into the synthesis and decomposition of related compounds, such as benzenediazonium tris((trifluoromethyl)sulfonyl)methanide, has been foundational in understanding the chemical reactivity of trifluoromethylated and phenylsulfanyl groups, which are key features of the target compound. These studies provide insight into the thermal decomposition processes and potential synthetic routes for related chemicals (Zhu & Desmarteau, 1993).
- The first preparation and crystal structure analysis of heterocyclic λ6-sulfanenitrile derivatives offer insights into the molecular and electronic structures of compounds with similar functionalities, which can be critical for designing new materials or pharmaceuticals with desired properties (Fujii et al., 2001).
Materials Science Applications
- Studies on copoly(arylene ether)s containing pendant sulfonic acid groups for proton exchange membranes highlight the application of trifluoromethylated and phenylsulfanyl groups in creating materials with high ion exchange capacities and proton conductivities. Such materials are valuable for fuel cell applications, demonstrating the potential of incorporating similar functional groups into polymers for enhanced performance (Kim et al., 2009).
Chemical Properties and Potential Applications
- The kinetic investigation on the hydrolysis of aryl(fluoro)(phenyl)-λ6-sulfanenitriles contributes to understanding the chemical behavior of compounds with fluoro and phenyl groups under various conditions. This knowledge is crucial for predicting the stability and reactivity of related chemicals in different environments (Dong et al., 2001).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
6-phenyl-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]sulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10F6N2S/c21-19(22,23)13-6-8-14(9-7-13)29-18-15(11-27)16(20(24,25)26)10-17(28-18)12-4-2-1-3-5-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMCXOYAYYYSHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10F6N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-4-(trifluoromethyl)-2-{[4-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
sodium N-oxido-1,3-dioxopropanimine oxide hydrate
34461-00-2; 53821-72-0

![1-[1-(3-Methylquinoxalin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2772797.png)
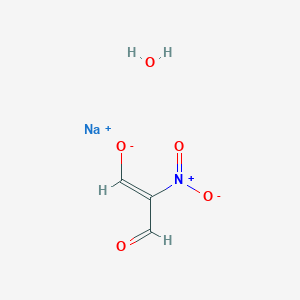
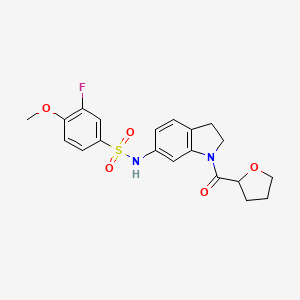
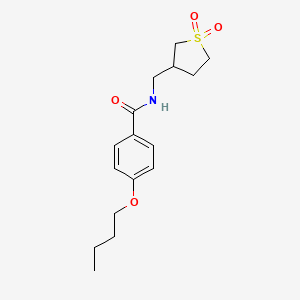
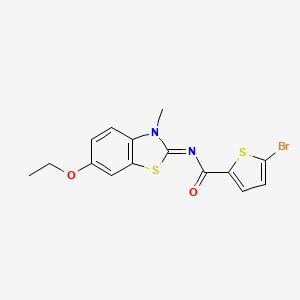
![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2772807.png)
![8-Oxobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2772808.png)
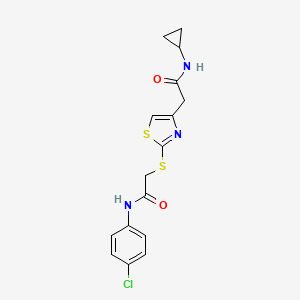
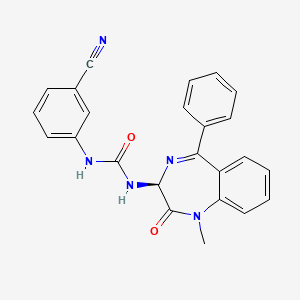
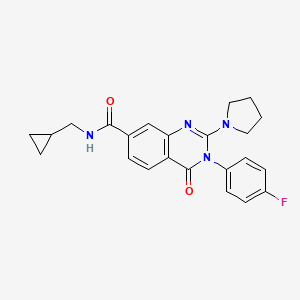
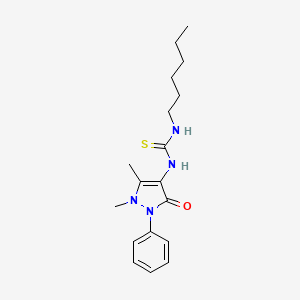
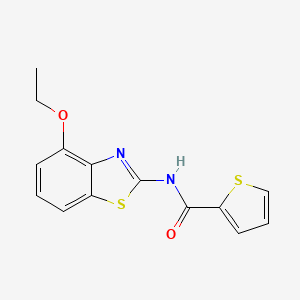
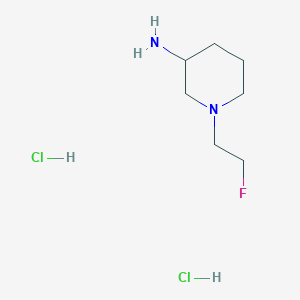
![N-[2-Phenyl-2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2772819.png)